REACTION_CXSMILES
|
[C:1]([C:3]([C:6]1[CH:7]=[C:8]([CH:13]=[C:14]([C:16]([CH3:20])([C:18]#[N:19])[CH3:17])[CH:15]=1)[C:9](OC)=[O:10])([CH3:5])[CH3:4])#[N:2].[BH4-].[Li+].Cl>O1CCCC1>[OH:10][CH2:9][C:8]1[CH:7]=[C:6]([C:3]([CH3:5])([CH3:4])[C:1]#[N:2])[CH:15]=[C:14]([C:16]([CH3:20])([CH3:17])[C:18]#[N:19])[CH:13]=1 |f:1.2|
|
Name
|
|
Quantity
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5.6 g
|
Type
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reactant
|
Smiles
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C(#N)C(C)(C)C=1C=C(C(=O)OC)C=C(C1)C(C)(C#N)C
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Name
|
|
Quantity
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0.44 g
|
Type
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reactant
|
Smiles
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[BH4-].[Li+]
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Name
|
|
Quantity
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30 mL
|
Type
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solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
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Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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under reflux for 2 h
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Duration
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2 h
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Type
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TEMPERATURE
|
Details
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The mixture was cooled
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Type
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ADDITION
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Details
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was added dropwise until the solution
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Type
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EXTRACTION
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Details
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the mixture was extracted twice with ethyl acetate
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Type
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WASH
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Details
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The combined extracts were washed with 1N aqueous potasium bicarbonate solution
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Type
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CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
OCC=1C=C(C=C(C1)C(C#N)(C)C)C(C#N)(C)C
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |